

Application Note: 4-Methoxyphenylphosphonic Dichloride in Peptide Synthesis

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 4-Methoxyphenylphosphonic Dichloride |
| CAS No.: | 37632-18-1 |
| Cat. No.: | B1585283 |

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Executive Summary

4-Methoxyphenylphosphonic dichloride (MOPPD) is a specialized organophosphorus reagent used primarily in the synthesis of phosphonopeptides and phosphoramidate transition-state analogues. Unlike standard peptide coupling reagents (e.g., HATU, EDC) that facilitate amide bond formation, MOPPD acts as a phosphorylating agent. It introduces a phosphoramidate linkage (

) which mimics the tetrahedral transition state of amide bond hydrolysis.

This application note details the mechanistic basis, experimental protocols, and optimization strategies for utilizing MOPPD to construct protease inhibitors and phosphotyrosine mimetics.

Chemical Profile & Mechanism of Action

Reagent Profile

- IUPAC Name: (4-Methoxyphenyl)phosphonic dichloride

- Synonyms: Anisylphosphonic dichloride; p-Methoxyphenylphosphonic dichloride
- CAS Number: 1499-21-4
- Formula:
- Role: Electrophilic Phosphonylating Agent

Mechanistic Insight

The utility of MOPPD lies in the electronic properties of the 4-methoxy group. The electron-donating nature of the methoxy substituent at the para position modulates the electrophilicity of the phosphorus center compared to the unsubstituted phenylphosphonic dichloride.

Key Reaction Pathway: The reaction proceeds via a nucleophilic substitution at the phosphorus(V) center.

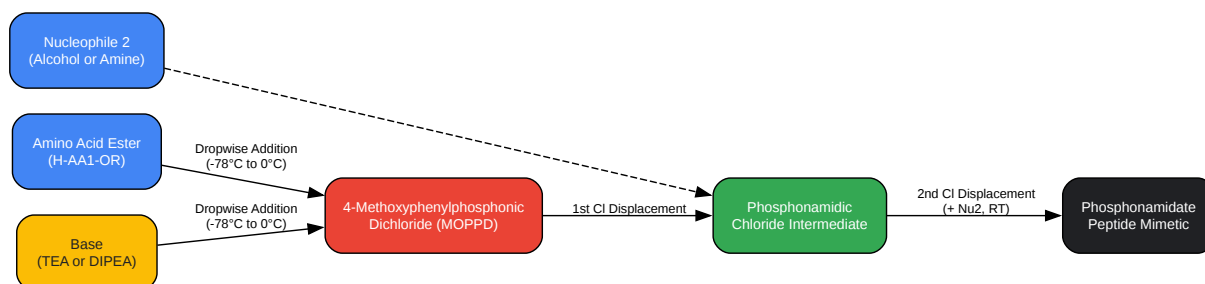
- **First Substitution:** The most nucleophilic species (typically a primary amine of an amino acid ester) attacks the phosphorus, displacing one chloride ion. This forms a stable phosphonamidic chloride intermediate.
- **Second Substitution:** A second nucleophile (alcohol or amine) displaces the remaining chloride, forming the final phosphonamidate or phosphonate diester.

Why MOPPD?

- **Selectivity:** The reduced electrophilicity (vs. alkylphosphonic dichlorides) allows for better control over mono-substitution, preventing the formation of symmetric dimers.
- **Biological Relevance:** The 4-methoxyphenyl group often serves as a hydrophobic anchor in enzyme active sites (e.g., S1/S1' pockets of metalloproteases), enhancing inhibitor potency.

Workflow Visualization

The following diagram illustrates the stepwise synthesis of a phosphonamidate dipeptide analogue using MOPPD.



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Figure 1: Stepwise assembly of phosphoramidate peptide mimetics. The controlled addition ensures mono-substitution at the phosphorus center.

Experimental Protocol: Synthesis of Phosphoramidate Dipeptides

This protocol describes the coupling of an amino acid ester to MOPPD, followed by reaction with a second nucleophile (e.g., an alcohol to form an ester linkage or a second amine).

Reagents & Equipment[1]

- Reagent: **4-Methoxyphenylphosphonic dichloride** (MOPPD) (1.0 equiv)
- Substrate: Amino Acid Ester (HCl salt or free base) (1.0 equiv)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv if using HCl salt; 1.1 equiv if free base)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous conditions required)

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

- Flame-dry a 2-neck round bottom flask and cool under a stream of nitrogen.
- Dissolve MOPPD (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
- Cool the solution to -10°C to 0°C using an ice/salt bath. Note: Lower temperatures (-78°C) may be required for highly reactive amines to prevent bis-substitution.

Step 2: Formation of Phosphonamidic Chloride (First Coupling)

- In a separate flask, dissolve the Amino Acid Ester (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM.
- Add the amino acid solution dropwise to the cooled MOPPD solution over 30–60 minutes.
 - Critical: Slow addition of the amine to the excess dichloride favors mono-substitution.
- Allow the mixture to stir at 0°C for 1–2 hours. Monitor reaction progress by TLC or P NMR (Shift from ~35 ppm reactant to ~20-25 ppm intermediate).

Step 3: Introduction of Second Nucleophile

- Once the intermediate is formed, add the Second Nucleophile (e.g., Amino Acid 2 or Alcohol, 1.0–1.2 equiv) and additional TEA (1.1 equiv) to the reaction mixture.
- Allow the reaction to warm to room temperature naturally.
- Stir for 4–12 hours.

Step 4: Work-up and Purification^[1]

- Quench the reaction by adding water or saturated solution.
- Extract the aqueous layer with DCM (3x).

- Wash combined organic layers with 1N HCl (to remove unreacted amine), saturated _____, and brine.
- Dry over _____, filter, and concentrate in vacuo.
- Purify via flash column chromatography (typically SiO₂, Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during phosphorylation and their solutions.

| Issue | Probable Cause | Corrective Action |
|------------------------------------|--|---|
| Bis-substitution (Dimer formation) | Amine added too quickly or excess amine present. | Reverse addition: Add amine solution slowly to the MOPPD solution. Lower temperature to -78°C. |
| Hydrolysis of MOPPD | Moisture in solvent or atmosphere. | Use freshly distilled solvents. Ensure N ₂ /Ar atmosphere. MOPPD is highly hygroscopic. |
| Low Yield | Steric hindrance of the 4-methoxy group. | Increase reaction time (up to 24h) or use a stronger base (e.g., DBU) for the second coupling step. |
| No Reaction (2nd Step) | Phosphoramidic chloride is deactivated. | Add a catalyst such as DMAP (0.1 equiv) to facilitate the second substitution. |

Safety & Handling (SDS Summary)

- Corrosivity: MOPPD releases HCl gas upon contact with moisture. It causes severe skin burns and eye damage.

- Inhalation: Handle only in a functioning fume hood. Inhalation of vapors can cause respiratory irritation.
- Storage: Store under inert gas (Argon) in a desiccator. Refrigerate (2–8°C) to prevent degradation.

References

- Bartlett, P. A., & Lamden, L. A. (1986). Inhibition of chymotrypsin by phosphonate and phosphoramidate peptide analogs. *Bioorganic Chemistry*.^[1] [Link](#)
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- Hiratake, J., et al. (1994). Synthesis of Phosphoramidate Peptide Analogues as Transition State Inhibitors.^{[2][3]} *Journal of the Chemical Society, Perkin Transactions 1*. [Link](#)
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